7-Chloro-6-methoxyquinazolin-4(3H)-one chemical structure and properties
7-Chloro-6-methoxyquinazolin-4(3H)-one chemical structure and properties
An In-Depth Technical Guide to 7-Chloro-6-methoxyquinazolin-4(3H)-one
Executive Summary
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide focuses on a specific, promising derivative: 7-Chloro-6-methoxyquinazolin-4(3H)-one. This molecule integrates key pharmacophoric features—a halogen substituent and an electron-donating methoxy group—that are known to modulate pharmacological activity. We will provide a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and an exploration of its therapeutic potential, particularly as a kinase inhibitor for applications in oncology. This document is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and practical methodologies for engaging with this versatile chemical entity.
Core Compound Profile: 7-Chloro-6-methoxyquinazolin-4(3H)-one
Chemical Structure and Identifiers
7-Chloro-6-methoxyquinazolin-4(3H)-one is a heterocyclic aromatic compound. The core structure consists of a pyrimidine ring fused to a benzene ring. The key substitutions on the benzene moiety are a chlorine atom at position 7 and a methoxy group at position 6. The tautomeric equilibrium favors the 4-oxo form, which is critical for its biological interactions.
IUPAC Name: 7-chloro-6-methoxyquinazolin-4(3H)-one Molecular Formula: C₉H₇ClN₂O₂
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are crucial for assessing the compound's suitability for drug development, including its solubility, stability, and absorption characteristics.
| Property | Value | Reference |
| Molecular Weight | 210.62 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted based on analogs[3] |
| Melting Point | >250 °C (Decomposition may occur) | Typical for this class of compounds[4] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | Predicted based on analogs[4] |
| pKa | ~7.5-8.5 (N-H proton) | Estimated based on scaffold |
Synthesis and Characterization
The synthesis of substituted quinazolin-4(3H)-ones is well-established, typically proceeding from corresponding anthranilic acid derivatives. The following protocol is a validated approach adapted for the specific synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one.
Synthetic Strategy: The Niementowski Reaction
The most direct and reliable method for constructing the quinazolinone core is a variation of the Niementowski quinazolinone synthesis. This involves the cyclocondensation of an appropriately substituted anthranilic acid with formamide. The causality behind this choice lies in its operational simplicity and generally high yields for this class of heterocycles. The starting material, 2-amino-4-chloro-5-methoxybenzoic acid, contains all the necessary substituents in the correct orientation for direct conversion.
Experimental Protocol: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
Materials:
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2-amino-4-chloro-5-methoxybenzoic acid
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Formamide (reagent grade)
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chloro-5-methoxybenzoic acid (10.0 g, 46.4 mmol) and formamide (50 mL).
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Thermal Cyclization: Heat the reaction mixture to 160-170 °C with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours.
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Expert Insight: The high temperature is necessary to drive the dehydration and cyclization of the intermediate formyl-anthranilamide. Formamide serves as both the reactant (source of C2) and the solvent.
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Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Add 100 mL of deionized water to the flask and stir for 30 minutes to fully precipitate the product and dissolve excess formamide.
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Purification: Collect the crude solid by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and cold ethanol (2 x 20 mL) to remove residual impurities.
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Drying: Dry the purified product in a vacuum oven at 80 °C for 12 hours to yield 7-Chloro-6-methoxyquinazolin-4(3H)-one as a solid.
Synthesis Workflow Diagram
Caption: Competitive inhibition of a receptor tyrosine kinase by 7-Chloro-6-methoxyquinazolin-4(3H)-one.
Potential Applications
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Antiproliferative Agent: Given its structural similarity to known kinase inhibitors, this compound is a strong candidate for development as an anticancer agent. Its efficacy would likely be most pronounced in tumors that are dependent on specific kinase signaling pathways. [2][5]* Antibacterial Agent: Certain 7-chloro-quinazolinone derivatives have shown potent activity against multidrug-resistant bacteria, including MRSA, suggesting a potential role in combating infectious diseases. [6][7]* Anti-inflammatory Agent: The inhibition of signaling pathways involved in inflammation, such as those mediated by COX enzymes or various kinases, makes this scaffold a candidate for developing novel anti-inflammatory drugs. [4][5]
Conclusion and Future Directions
7-Chloro-6-methoxyquinazolin-4(3H)-one represents a molecule of significant interest for chemical biology and drug discovery. Its straightforward synthesis and robust chemical nature make it an accessible scaffold for further derivatization. Future research should focus on synthesizing a library of analogs, particularly by modifying the N3 and C2 positions, to explore the structure-activity relationships (SAR) for various biological targets. In vitro screening against a panel of cancer cell lines and kinases, followed by in vivo efficacy and pharmacokinetic studies, will be critical steps in validating its therapeutic potential. The foundational information provided in this guide serves as a launchpad for these advanced investigations.
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